molecular formula C22H27N3O4 B2484639 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894017-87-9

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2484639
CAS No.: 894017-87-9
M. Wt: 397.475
InChI Key: KRUMCVNCTNAZTN-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methylphenyl group, and a pyrrolidinyl urea moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenethylamine and 4-methylphenylpyrrolidinone. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as PTSA (p-toluenesulfonic acid), and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity. The presence of both dimethoxyphenyl and pyrrolidinyl urea moieties distinguishes it from other similar compounds and enhances its potential for various scientific applications .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-15-4-7-18(8-5-15)25-14-17(13-21(25)26)24-22(27)23-11-10-16-6-9-19(28-2)20(12-16)29-3/h4-9,12,17H,10-11,13-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUMCVNCTNAZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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